molecular formula C21H22NO4+ B1239679 Dehydrocorybulbine CAS No. 59870-72-3

Dehydrocorybulbine

Cat. No.: B1239679
CAS No.: 59870-72-3
M. Wt: 352.4 g/mol
InChI Key: XWCVASCMRTXXRY-UHFFFAOYSA-O
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Description

Dehydrocorybulbine (DHCB) is an alkaloid isolated from Corydalis yanhusuo . It binds to the dopamine D1 receptor . Research has indicated that DHCB can be helpful in reducing neuropathic pain .

Scientific Research Applications

Analgesic Properties

Dehydrocorybulbine (DHCB), a compound identified in traditional Chinese medicine, has shown effectiveness in alleviating various types of pain. Research demonstrates that DHCB is particularly effective against thermally induced acute pain, inflammatory pain, and injury-induced neuropathic pain. Interestingly, DHCB does not lead to antinociceptive tolerance, marking it as a unique type of analgesic compound and a promising candidate for pain management (Zhang et al., 2014).

Neuropathic Pain Relief in Spinal Cord Injury

DHCB has been explored for its effects on neuropathic pain following spinal cord injuries. It effectively alleviates neuropathic pain and shows potential as a complementary therapy for improving the quality of life in patients suffering from spinal cord injury-induced pain. DHCB's antinociceptive effects are partially due to its interaction with P2X4 receptors and its ability to reduce ATP-evoked intracellular Ca2+ concentration (Wang et al., 2019).

Potential in Treating Schizophrenia

Research indicates that DHCB exhibits binding affinities to various receptors, including sigma 1 and 2 receptors and serotonin 5-HT7 receptor, which are relevant in schizophrenia. In animal models, DHCB reversed schizophrenia-like behavioral deficits induced by disruptions in the dopaminergic and glutamatergic systems. This suggests its potential as a treatment for negative and cognitive symptoms of schizophrenia (Wang et al., 2019).

Mechanism of Action

DHCB’s mechanism of action may involve the opioid system . It has been found to reverse the locomotor hyperactivity, stereotypy, and prepulse inhibition deficits induced by the dopaminergic agonist apomorphine . DHCB also reversed the depressive-like behavior and memory deficit induced by the glutamatergic antagonist MK-801 .

Properties

IUPAC Name

2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-17(23)19(25-3)10-15(13)20(12)22/h5-6,9-11H,7-8H2,1-4H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCVASCMRTXXRY-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045755
Record name Dehydrocorybulbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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